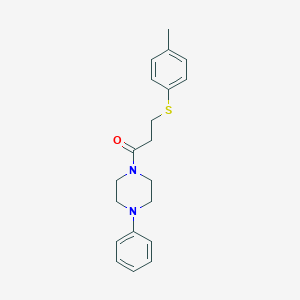
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound with the molecular formula C20H24N2OS. This compound is characterized by the presence of a sulfide group, a piperazine ring, and phenyl groups, making it a molecule of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenyl magnesium bromide with 3-oxo-3-(4-phenyl-1-piperazinyl)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, which may explain some of its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl sulfone
- 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl sulfoxide
- 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl chloride
Uniqueness
3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2OS |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-17-7-9-19(10-8-17)24-16-11-20(23)22-14-12-21(13-15-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
InChI Key |
VOLHWFBMRDJZLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296252.png)
![3-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B296256.png)
![2-[(2-methylbenzyl)sulfanyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B296259.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296260.png)
![2-methyl-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B296261.png)
![2-[2-ethyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296262.png)
![4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B296263.png)
![N-(3,4-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide](/img/structure/B296265.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296266.png)
![2-[(methylsulfonyl)(1-naphthyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296269.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296270.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide](/img/structure/B296271.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B296272.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B296273.png)
